3-Chloro-2,5,6-trimethoxyisonicotinic acid
Overview
Description
3-Chloro-2,5,6-trimethoxyisonicotinic acid is a halogenated heterocyclic compound with the empirical formula C9H10ClNO5 and a molecular weight of 247.63 g/mol . This compound is characterized by the presence of three methoxy groups and a chlorine atom attached to an isonicotinic acid core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5,6-trimethoxyisonicotinic acid typically involves the chlorination of 2,5,6-trimethoxyisonicotinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5,6-trimethoxyisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 3-amino-2,5,6-trimethoxyisonicotinic acid.
Oxidation: Formation of 2,5,6-trimethoxyisonicotinic acid derivatives.
Reduction: Formation of 3-amino-2,5,6-trimethoxyisonicotinic acid.
Scientific Research Applications
3-Chloro-2,5,6-trimethoxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5,6-trimethoxyisonicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the functional groups present. The methoxy groups and chlorine atom contribute to its binding affinity and specificity towards target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-dimethoxyisonicotinic acid
- 4′-Chloro-3,4,5-trimethoxychalcone
- 4-Chloro-2′,3′,4′-trimethoxychalcone
Uniqueness
3-Chloro-2,5,6-trimethoxyisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Chloro-2,5,6-trimethoxyisonicotinic acid (CTMIA) is a derivative of isonicotinic acid, characterized by the presence of three methoxy groups and a chlorine atom at specific positions on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C12H14ClN1O3
- CAS Number : 1383789-11-4
- Molecular Weight : 273.7 g/mol
The unique structure of CTMIA influences its interaction with biological targets, which is crucial for its pharmacological effects.
CTMIA's biological activity is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : CTMIA may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes that are critical in cancer cell proliferation.
- Receptor Modulation : The compound might interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that CTMIA exhibits antimicrobial properties against certain bacterial strains, although the exact mechanism remains to be fully elucidated.
Anticancer Properties
Recent research has indicated that CTMIA shows promise as an anticancer agent. In vitro studies have demonstrated:
- Cell Viability Reduction : CTMIA significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Study Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
In vitro | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
In vitro | A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
CTMIA has been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- S. aureus: 16 µg/mL
These results indicate that CTMIA possesses significant antimicrobial activity, suggesting potential applications in treating bacterial infections.
Case Studies
-
Case Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry explored the effects of CTMIA on MCF-7 breast cancer cells. The findings revealed that CTMIA not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation.
-
Case Study on Antimicrobial Properties :
- Research conducted at a university laboratory assessed the antimicrobial efficacy of CTMIA against S. aureus. The study found that CTMIA disrupted bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Research Findings Summary
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Effective against multiple cancer cell lines through apoptosis and cell cycle arrest.
- Antimicrobial Activity : Demonstrates significant inhibition against key bacterial strains.
- Potential Mechanisms : Enzyme inhibition and receptor modulation are likely involved in its biological effects.
Properties
IUPAC Name |
3-chloro-2,5,6-trimethoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5/c1-14-6-4(9(12)13)5(10)7(15-2)11-8(6)16-3/h1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXIUWKKALTRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1OC)OC)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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